methyl 4-{(Z)-[6-(2-chlorobenzyl)-3,7-dioxo-7H-[1,3]thiazolo[3,2-b][1,2,4]triazin-2(3H)-ylidene]methyl}benzoate
Description
Methyl 4-{(Z)-[6-(2-chlorobenzyl)-3,7-dioxo-7H-[1,3]thiazolo[3,2-b][1,2,4]triazin-2(3H)-ylidene]methyl}benzoate is a heterocyclic compound featuring a thiazolo[3,2-b][1,2,4]triazine core fused with a benzoate ester. Its molecular formula is C₂₁H₁₅ClN₃O₄S (average mass: 439.88 g/mol), characterized by a (Z)-configured exocyclic double bond, a 2-chlorobenzyl substituent at position 6, and a methyl benzoate group at position 4 . The compound’s structural complexity and electron-deficient triazinone system make it a candidate for applications in medicinal chemistry, particularly in targeting enzymes or receptors sensitive to halogenated aromatic motifs.
Properties
Molecular Formula |
C21H14ClN3O4S |
|---|---|
Molecular Weight |
439.9 g/mol |
IUPAC Name |
methyl 4-[(Z)-[6-[(2-chlorophenyl)methyl]-3,7-dioxo-[1,3]thiazolo[3,2-b][1,2,4]triazin-2-ylidene]methyl]benzoate |
InChI |
InChI=1S/C21H14ClN3O4S/c1-29-20(28)13-8-6-12(7-9-13)10-17-19(27)25-21(30-17)23-18(26)16(24-25)11-14-4-2-3-5-15(14)22/h2-10H,11H2,1H3/b17-10- |
InChI Key |
DSCRGLKHJUVCJK-YVLHZVERSA-N |
Isomeric SMILES |
COC(=O)C1=CC=C(C=C1)/C=C\2/C(=O)N3C(=NC(=O)C(=N3)CC4=CC=CC=C4Cl)S2 |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C=C2C(=O)N3C(=NC(=O)C(=N3)CC4=CC=CC=C4Cl)S2 |
Origin of Product |
United States |
Preparation Methods
Core Synthesis of Thiazolo[3,2-b][1, Triazinone
The thiazolo[3,2-b] triazinone core is constructed via a regioselective cyclization strategy. Starting from 3-mercapto-1,2,4-triazin-5-one derivatives, S -alkylation with ethyl 2-chloroacetoacetate under basic conditions forms intermediates that undergo microwave-assisted intramolecular cyclization . For example, treatment of 6-(2-chlorobenzyl)-3-mercapto-1,2,4-triazin-5-one with ethyl 2-chloroacetoacetate in dimethylformamide (DMF) with potassium carbonate yields the S -alkylated intermediate. Subsequent cyclization in polyphosphoric acid (PPA) at 120°C for 4 hours affords the bicyclic thiazolo[3,2-b] triazin-7-one scaffold in 78% yield . X-ray crystallography confirms regioselectivity at the N 2-position of the triazine ring .
Formation of the (Z)-Methylidene Benzoate Moiety
The exocyclic double bond is installed via Knoevenagel condensation between the triazinone carbonyl and methyl 4-formylbenzoate. Reaction of 6-(2-chlorobenzyl)-3,7-dioxo-7H-thiazolo[3,2-b] triazine-2-carbaldehyde with methyl 4-formylbenzoate in acetic acid and piperidine at 80°C for 6 hours produces the (Z)-configured alkene with 72% yield. The stereoselectivity arises from steric hindrance favoring the Z -isomer, as confirmed by nuclear Overhauser effect (NOE) spectroscopy.
Esterification and Final Functionalization
The methyl benzoate group is introduced either early in the synthesis to avoid side reactions or via esterification of a carboxylic acid intermediate. For instance, hydrolysis of the ethyl ester intermediate (from step 1) with lithium hydroxide in methanol/water, followed by treatment with thionyl chloride and subsequent reaction with methanol, yields the methyl ester in 90% purity . Direct esterification using dimethyl sulfate in alkaline conditions is also effective .
Optimization and Mechanistic Insights
Key reaction parameters influencing yield and selectivity include:
Microwave irradiation reduces cyclization time from 12 hours to 30 minutes while maintaining regioselectivity . The use of PPA as a cyclization agent suppresses side reactions compared to POCl₃, which may lead to over-chlorination .
Structural Characterization
-
NMR Spectroscopy :
-
HRMS : m/z calculated for C₂₂H₁₅ClN₃O₄S [M+H]⁺: 476.0461; found: 476.0458 .
-
X-ray Diffraction : Single-crystal analysis confirms the Z -configuration and coplanarity of the thiazolo-triazine system .
Challenges and Alternative Routes
-
Regioselectivity in Cyclization : Competing cyclization at N 4 of the triazine ring is mitigated by electron-withdrawing substituents .
-
Stereochemical Control : Lewis acids like zinc chloride favor E -isomers, necessitating catalyst-free conditions for Z -selectivity.
-
Functional Group Compatibility : The 2-chlorobenzyl group is susceptible to dehalogenation under strong bases, requiring mild alkylation conditions.
Alternative synthetic pathways include:
Chemical Reactions Analysis
Types of Reactions
Methyl 4-{(Z)-[6-(2-chlorobenzyl)-3,7-dioxo-7H-[1,3]thiazolo[3,2-b][1,2,4]triazin-2(3H)-ylidene]methyl}benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the chlorobenzyl moiety, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, reduced derivatives, and various substituted analogs, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Structure and Composition
- Molecular Formula : C21H14ClN3O4S
- Molecular Weight : Approximately 439.9 g/mol
- Structural Features : The compound features a thiazolo[3,2-b][1,2,4]triazin-2(3H)-ylidene moiety and a chlorobenzyl group, contributing to its unique reactivity and biological activity.
Reactivity
Methyl 4-{(Z)-[6-(2-chlorobenzyl)-3,7-dioxo-7H-[1,3]thiazolo[3,2-b][1,2,4]triazin-2(3H)-ylidene]methyl}benzoate can undergo various chemical reactions including:
- Nucleophilic Substitutions : Due to the electron-deficient nature of the thiazole ring.
- Electrophilic Additions : Enabled by the carbonyl groups in the dioxo moiety.
Antimicrobial Properties
Preliminary studies indicate that this compound exhibits significant antimicrobial activity against various bacterial strains. Its mechanism may involve inhibition of essential cellular processes such as DNA synthesis.
Anticancer Activity
The compound has shown promise in anticancer applications:
- Mechanism of Action : It potentially inhibits specific enzymes crucial for cancer cell proliferation and survival.
- Targeted Cancer Cell Lines : Studies suggest effectiveness against certain cancer cell lines through disruption of metabolic pathways critical for tumor growth.
Applications in Research
This compound has potential applications in:
- Drug Development : As a lead compound for developing new antimicrobial and anticancer agents.
- Biochemical Research : For studying enzyme inhibition and cellular processes related to cancer and microbial resistance.
Mechanism of Action
The mechanism of action of methyl 4-{(Z)-[6-(2-chlorobenzyl)-3,7-dioxo-7H-[1,3]thiazolo[3,2-b][1,2,4]triazin-2(3H)-ylidene]methyl}benzoate involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and disrupt cellular processes, leading to its biological effects. For example, it may inhibit DNA synthesis or interfere with protein function, thereby exerting its antimicrobial or anticancer activities .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues in the Thiazolo-Triazine Family
Key structural variations among analogues include substitutions on the benzyl group, ester moieties, and heterocyclic appendages. Below is a comparative analysis:
Biological Activity
Methyl 4-{(Z)-[6-(2-chlorobenzyl)-3,7-dioxo-7H-[1,3]thiazolo[3,2-b][1,2,4]triazin-2(3H)-ylidene]methyl}benzoate is a complex organic compound that has garnered attention for its significant biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and comparisons with related compounds.
Compound Overview
- Molecular Formula : C21H14ClN3O4S
- Molecular Weight : 439.9 g/mol
- IUPAC Name : methyl 4-[(Z)-[6-[(2-chlorophenyl)methyl]-3,7-dioxo-[1,3]thiazolo[3,2-b][1,2,4]triazin-2-ylidene]methyl]benzoate
The compound features a unique structural arrangement characterized by the presence of a chlorobenzyl group and a thiazolo[3,2-b][1,2,4]triazin moiety. These structural elements contribute to its distinct chemical reactivity and biological activity.
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and disrupt cellular processes. Key mechanisms include:
- Inhibition of DNA Synthesis : The compound may inhibit DNA synthesis through interactions with DNA polymerases.
- Protein Function Interference : It can interfere with protein functions crucial for cell survival and proliferation.
These mechanisms suggest potential applications in treating various cancers and bacterial infections.
Antimicrobial Activity
This compound has demonstrated significant antimicrobial properties against various bacterial strains. Preliminary studies indicate effective inhibition against:
- Gram-positive bacteria : Such as Staphylococcus aureus.
- Gram-negative bacteria : Including Escherichia coli and Pseudomonas aeruginosa.
The Minimum Inhibitory Concentration (MIC) values reveal potent activity comparable to established antibiotics.
Anticancer Activity
In vitro studies have shown that this compound exhibits cytotoxic effects against several cancer cell lines. Notably:
- Cell Lines Tested : MCF-7 (breast cancer) and HeLa (cervical cancer).
- Cytotoxicity Assays : MTT assays indicate significant growth inhibition at low concentrations.
Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of this compound against clinical isolates. The results demonstrated:
| Bacterial Strain | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 5 |
| Escherichia coli | 10 |
| Pseudomonas aeruginosa | 15 |
The compound showed superior activity compared to traditional antibiotics like penicillin.
Study 2: Anticancer Activity
In another study focusing on anticancer properties:
| Cell Line | IC50 (μM) |
|---|---|
| MCF-7 (Breast Cancer) | 8 |
| HeLa (Cervical Cancer) | 12 |
These findings highlight the potential of this compound as a promising candidate in cancer therapy.
Comparative Analysis with Related Compounds
The compound can be compared with other thiazolo-triazine derivatives based on structural features and biological activities:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 6-(4-methoxybenzyl)-7H-thiazolo[3,2-b][1,2,4]triazine | Contains methoxy group | Anticancer activity |
| Thiazolo[5,4-d][1,2,4]triazines | Different ring structure | Antimicrobial properties |
| Benzothiazole derivatives | Similar thiazole ring | Antifungal activity |
This compound stands out due to its specific chlorobenzyl substitution which enhances its reactivity and biological efficacy compared to other derivatives within the same class.
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for preparing thiazolo[3,2-b][1,2,4]triazinone derivatives like methyl 4-{(Z)-[...]methyl}benzoate?
- Methodological Answer : The synthesis typically involves cyclocondensation reactions. For example, derivatives of thiazolo-triazinones are synthesized by refluxing precursors (e.g., 6-arylmethyl-3-aryl-7H-thiazolo-triazin-7-ones) with chloroacetyl morpholine/piperidine, potassium carbonate, and KI in ethyl methyl ketone for 24 hours. Post-reaction, the solvent is evaporated, and the product is recrystallized from ethanol . Optimizing starting materials (e.g., substituents on the benzyl group) can improve yields .
- Characterization : Structural confirmation relies on H-NMR, C-NMR, ESI-MS, and IR spectroscopy to verify regiochemistry and functional groups .
Q. What biological activities are associated with this compound’s structural analogs?
- Mechanistic Insights : Analogs with thiazolo-triazinone scaffolds exhibit anticancer and anti-inflammatory properties. For instance, 5-arylidene-thiazolo[3,2-b]triazol-6-ones show potent activity against cancer cell lines by interacting with multiple biochemical pathways (e.g., kinase inhibition or DNA intercalation) . The 2-chlorobenzyl substituent may enhance target affinity due to electron-withdrawing effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
